molecular formula C18H16F3N5O2S B2935377 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 880804-87-5

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2935377
CAS RN: 880804-87-5
M. Wt: 423.41
InChI Key: TWFURRYVHKIEFT-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H16F3N5O2S and its molecular weight is 423.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Applications

A series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives were synthesized through condensation processes. These derivatives were characterized by various spectroscopic techniques, including H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, highlighting their potential in structural chemistry and material science. The derivatives exhibited antimicrobial, antifungal, and anti-tuberculosis activities, underlining their broad pharmaceutical applicability (MahyavanshiJyotindra et al., 2011).

Antimicrobial and Anticancer Activity

Research into derivatives similar to 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has shown promising antimicrobial and anticancer activities. For instance, gold (III) and nickel (II) metal ion complexes derived from tetrazole-triazole compounds have been studied for their anti-cancer activity. Ligands synthesized from interactions involving similar chemical structures showed significant cytotoxic effects against breast cancer cell lines, demonstrating the potential of these compounds in cancer treatment research (Ghani & Alabdali, 2022).

Enzyme Inhibitory and Antioxidant Activities

Compounds synthesized through conventional and microwave-assisted protocols, incorporating 4-methoxyphenylsulfonyl and 1,2,4-triazol-3-ylthio acetamide structures, have shown enzyme inhibitory activities against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These findings suggest potential therapeutic applications in diseases where enzyme inhibition can be beneficial. Additionally, the antioxidant activities of these compounds were evaluated, indicating their potential in oxidative stress-related conditions (Virk et al., 2018).

Green Chemistry and Synthesis

Studies have also focused on green synthesis approaches, such as the catalytic hydrogenation for synthesizing N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes. This approach emphasizes the importance of sustainable and environmentally friendly chemical processes in the development of new compounds and intermediates (Qun-feng, 2008).

properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2S/c1-28-14-8-3-2-7-13(14)16-24-25-17(26(16)22)29-10-15(27)23-12-6-4-5-11(9-12)18(19,20)21/h2-9H,10,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFURRYVHKIEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

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